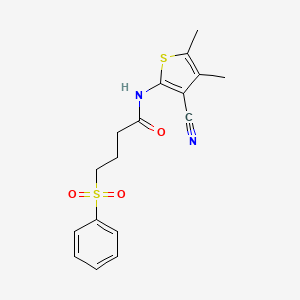
4-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C17H18N2O3S2 and its molecular weight is 362.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonyl group, a cyano group, and a dimethylthiophene moiety, which collectively influence its biological activity. The presence of these functional groups enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring are believed to play crucial roles in binding to these targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits notable antitumor properties. It has been evaluated for its ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects. For instance, research has shown that it can effectively inhibit the proliferation of breast cancer cells by inducing apoptosis .
Antioxidant Properties
In addition to antitumor effects, the compound has been highlighted for its antioxidant capabilities. Comparative studies with standard antioxidants like ascorbic acid suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress within cells.
Interaction with Biological Targets
The compound's interactions with biological targets have been characterized through various studies. It is known to bind effectively to enzymes involved in metabolic pathways, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions . This binding affinity is critical for understanding its pharmacological properties and optimizing its therapeutic potential.
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells in vitro. The compound induced apoptosis via caspase activation pathways.
- Oxidative Stress Reduction : In a comparative analysis with other antioxidants, the compound showed a higher efficacy in reducing reactive oxygen species (ROS) levels in human fibroblast cells. This suggests potential applications in aging and degenerative diseases where oxidative stress plays a crucial role .
Data Table: Comparative Biological Activity
| Compound Name | Antitumor Activity | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | High | Enzyme inhibition; ROS scavenging |
| Ascorbic Acid | Moderate | Very High | Direct ROS scavenger |
| Curcumin | Moderate | High | Antioxidant; anti-inflammatory properties |
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-12-13(2)23-17(15(12)11-18)19-16(20)9-6-10-24(21,22)14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPKKVADJFBHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













